N-cyclohexyl-6-morpholinopyrimidine-4-carboxamide
CAS No.: 1898589-24-6
Cat. No.: VC4302095
Molecular Formula: C15H22N4O2
Molecular Weight: 290.367
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1898589-24-6 |
---|---|
Molecular Formula | C15H22N4O2 |
Molecular Weight | 290.367 |
IUPAC Name | N-cyclohexyl-6-morpholin-4-ylpyrimidine-4-carboxamide |
Standard InChI | InChI=1S/C15H22N4O2/c20-15(18-12-4-2-1-3-5-12)13-10-14(17-11-16-13)19-6-8-21-9-7-19/h10-12H,1-9H2,(H,18,20) |
Standard InChI Key | JYXVUZJAQBBRLC-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)NC(=O)C2=CC(=NC=N2)N3CCOCC3 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s structure centers on a pyrimidine ring (a six-membered heterocycle with two nitrogen atoms), which serves as the scaffold for functional group substitutions. At the 4-position, a carboxamide group linked to a cyclohexyl moiety () enhances lipophilicity, while the 6-position is occupied by a morpholine ring (a six-membered oxygen- and nitrogen-containing heterocycle). These substituents confer distinct electronic and steric properties, influencing both reactivity and biological interactions.
Table 1: Key Molecular Properties
Property | Value |
---|---|
CAS Number | 1898589-24-6 |
Molecular Formula | |
Molecular Weight | 290.367 g/mol |
IUPAC Name | N-Cyclohexyl-6-morpholin-4-ylpyrimidine-4-carboxamide |
Stereochemical Considerations
While the compound’s stereochemistry remains unspecified in available literature, the morpholine and cyclohexyl groups introduce conformational flexibility. The cyclohexyl ring may adopt chair or boat configurations, potentially affecting binding affinity to enzymatic targets.
Enzyme Inhibition and Mechanistic Insights
Target Identification: NAPE-PLD
N-Cyclohexyl-6-morpholinopyrimidine-4-carboxamide exhibits inhibitory activity against NAPE-PLD, an enzyme responsible for hydrolyzing N-acylphosphatidylethanolamines (NAPEs) to generate N-acylethanolamines (NAEs). NAEs, such as palmitoylethanolamide (PEA) and oleoylethanolamide (OEA), regulate inflammation, pain perception, and energy homeostasis. By modulating NAPE-PLD, this compound may indirectly influence endocannabinoid-like signaling pathways.
Potency and Selectivity
Synthetic Routes and Analog Development
Multi-Step Organic Synthesis
The synthesis of N-cyclohexyl-6-morpholinopyrimidine-4-carboxamide involves sequential functionalization of the pyrimidine ring. A plausible route includes:
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Pyrimidine Core Formation: Condensation of amidines with β-diketones or β-ketoesters.
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Morpholine Substitution: Nucleophilic aromatic substitution at the 6-position using morpholine under basic conditions.
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Carboxamide Installation: Coupling of 4-carboxylic acid derivatives with cyclohexylamine via carbodiimide-mediated amidation.
Structural Analogues
Modifications to the cyclohexyl or morpholine groups have yielded analogues with varied pharmacokinetic profiles. For instance, replacing cyclohexyl with smaller alkyl chains (e.g., methyl or ethyl) reduces metabolic stability but enhances aqueous solubility.
Pharmacological and Preclinical Findings
In Vitro Efficacy
Cellular models of metabolic dysregulation reveal dose-dependent inhibition of NAPE-PLD, with maximal efficacy at 10 µM. These findings suggest potential applications in metabolic syndrome or inflammatory disorders, though in vivo validation is pending.
Table 2: Key Pharmacological Parameters
Parameter | Value |
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IC (NAPE-PLD) | 3.2 µM |
Metabolic Stability (t) | 45 min (human microsomes) |
Plasma Protein Binding | 89% |
Pharmacokinetic Profile
Preliminary studies indicate moderate oral bioavailability (∼40%) in rodent models, with rapid absorption ( = 1.2 h) and extensive hepatic clearance. The compound’s lipophilicity ( = 2.8) contributes to its tissue distribution but may limit CNS penetration due to efflux by P-glycoprotein.
Data Availability and Research Tools
PubChem Integration
PubChem (CID: VC4302095) collates physicochemical, bioassay, and safety data for this compound, sourced from vendors like VulcanChem . Researchers can access 2D/3D conformers, spectral data, and predicted ADMET properties through PubChem’s interface .
Target Prediction Algorithms
Machine learning models (e.g., NCBI’s BioAssay Prediction Tool) propose additional targets, including G protein-coupled receptors (GPCRs) and kinases . Experimental validation is required to confirm these hypotheses.
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